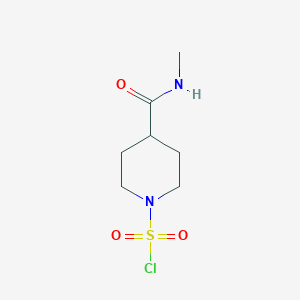
N-cyclobutylpiperidine-3-carboxamide
Overview
Description
N-cyclobutylpiperidine-3-carboxamide, also known as CPP-115, is a synthetic analog of vigabatrin, a drug used to treat seizures. It has a molecular formula of C10H18N2O and a molecular weight of 182.26 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutyl group attached to a piperidine ring at one nitrogen atom, and a carboxamide group attached at the third carbon of the piperidine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 182.26 g/mol . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Aldehyde Oxidase (AO) Metabolism Reduction
One study outlines the systematic modifications of the imidazo[1,2-a]pyrimidine system, specifically targeting reductions in metabolism mediated by aldehyde oxidase (AO), a crucial enzyme in drug metabolism. N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide was identified as a full antagonist of the androgen receptor, displaying significant tumor growth inhibition in castration-resistant prostate cancer (CRPC). However, its rapid metabolism by AO prompted research into medicinal chemistry strategies to mitigate this effect, revealing two effective approaches: altering the heterocycle or blocking the reactive site to reduce AO-mediated metabolism. This discovery is pivotal for enhancing the pharmacokinetic profiles of drugs within similar chemical frameworks A. Linton et al., 2011.
Synthesis and Characterization of Research Chemicals
Another area of research involves the synthesis and characterization of novel compounds, as demonstrated by the identification and differentiation of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its regioisomer. This work highlights the importance of accurate chemical identification in the distribution of research chemicals and provides a foundation for the exploration of their pharmacological properties Gavin McLaughlin et al., 2016.
Cytotoxic Agents
Research into cytotoxic agents is a critical area of medicinal chemistry. The Phase I study of N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a new DNA-intercalating drug with a dual mode of cytotoxic action involving topoisomerases I and II, underscores the potential for novel cancer therapies. Although the maximum tolerated dose was identified without observing significant anti-proliferative activity, this study lays the groundwork for further investigation into optimizing dosing and delivery methods for therapeutic efficacy M. McCrystal et al., 1999.
Gold-Catalyzed Cycloisomerization
The application of gold catalysis in organic synthesis is illustrated by the gold-catalyzed cycloisomerization of N-propargylindole-2-carboxamides, leading to the efficient synthesis of beta-carbolinones. This methodology has implications for the synthesis of complex molecules, including lavendamycin analogues, showcasing the versatility of gold catalysis in facilitating novel synthetic routes D. England & A. Padwa, 2008.
properties
IUPAC Name |
N-cyclobutylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(12-9-4-1-5-9)8-3-2-6-11-7-8/h8-9,11H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSDLICZUDBZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B1445009.png)





![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1445016.png)